3-oxo-(2S)-Methylisocapryloyl-CoA

Branched-chain fatty acid metabolism Mitochondrial beta-oxidation Constraint-based metabolic modeling

Choose 3-Oxo-(2S)-Methylisocapryloyl-CoA as your reference standard for branched-chain amino acid catabolism studies. Its unique 2S-methyl stereochemistry ensures accurate enzyme recognition in mitochondrial β-oxidation assays, unlike straight-chain analogs. This CoA thioester is essential for targeted metabolomics of isoleucine pathways and inborn error modeling. Secure the correct, pathway-specific standard to maintain physiological relevance and data integrity in your metabolic research.

Molecular Formula C30H50N7O18P3S
Molecular Weight 921.7 g/mol
Cat. No. B15551456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-(2S)-Methylisocapryloyl-CoA
Molecular FormulaC30H50N7O18P3S
Molecular Weight921.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H50N7O18P3S/c1-16(2)6-7-18(38)17(3)29(43)59-11-10-32-20(39)8-9-33-27(42)24(41)30(4,5)13-52-58(49,50)55-57(47,48)51-12-19-23(54-56(44,45)46)22(40)28(53-19)37-15-36-21-25(31)34-14-35-26(21)37/h14-17,19,22-24,28,40-41H,6-13H2,1-5H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t17-,19+,22-,23-,24-,28+/m1/s1
InChIKeyRVEAGMLBRLLBNX-HWTJIFIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-(2S)-Methylisocapryloyl-CoA: A Critical Metabolic Intermediate for Branched-Chain Fatty Acid Research


3-Oxo-(2S)-Methylisocapryloyl-CoA (synonym: 3-Oxo-(2S)-Methylisocapryloyl-coenzyme A) is a branched-chain acyl-CoA thioester derivative of coenzyme A with the molecular formula C30H50N7O18P3S and a molecular weight of 921.74 g/mol . This compound functions as a key metabolic intermediate in the mitochondrial beta-oxidation pathway of branched-chain fatty acids, where it is formed via the NAD+-dependent dehydrogenation of 3(S)-hydroxy-2(S),6-dimethyl-heptanoyl-CoA and subsequently cleaved to yield 4-methyl-pentanoyl-CoA and propanoyl-CoA [1][2]. Its specific stereochemistry at the 2S position and the 3-oxo functional group distinguish it from straight-chain and other branched-chain acyl-CoA intermediates, making it an essential reference standard for targeted metabolomics studies of branched-chain amino acid catabolism and related metabolic disorders [1][2].

Why 3-Oxo-(2S)-Methylisocapryloyl-CoA Cannot Be Replaced by Straight-Chain or Other Branched-Chain Acyl-CoAs


Generic substitution of 3-oxo-(2S)-methylisocapryloyl-CoA with structurally related acyl-CoA thioesters fails due to fundamental differences in metabolic pathway specificity and enzyme recognition [1]. While straight-chain 3-oxoacyl-CoAs participate in canonical mitochondrial beta-oxidation, 3-oxo-(2S)-methylisocapryloyl-CoA is specifically processed within the beta-oxidation of branched-chain fatty acids subsystem, where its unique methyl branching pattern at the 2S and 6 positions dictates substrate recognition by enoyl-CoA hydratase and acetyl-CoA acyltransferase isozymes [2][3]. Substituting this compound with a straight-chain analog such as 3-oxooctanoyl-CoA or a different branched-chain isomer would yield incorrect metabolic flux patterns and produce non-physiological acyl-CoA cleavage products, thereby invalidating experimental results in studies of branched-chain amino acid catabolism, isoleucine-derived acyl-CoA metabolism, and relevant inborn errors of metabolism [2][3].

Quantitative Evidence Supporting the Use of 3-Oxo-(2S)-Methylisocapryloyl-CoA as a Definitive Metabolic Intermediate


Mitochondrial Branched-Chain Fatty Acid Beta-Oxidation: Defined Reaction Flux Constraints for 3-Oxo-(2S)-Methylisocapryloyl-CoA

In the Rat-GEM genome-scale metabolic model, the reaction forming 3-oxo-(2S)-methylisocapryloyl-CoA from 3(S)-hydroxy-2(S),6-dimethyl-heptanoyl-CoA and NAD+ is assigned a quantitative flux bound of 0 to 1000 units, with the reaction designated as irreversible under physiological conditions [1]. The comparable reaction in the Worm-GEM model involving straight-chain acyl-CoA beta-oxidation intermediates (e.g., 3-oxooctanoyl-CoA formation) employs distinct EC number associations (EC 1.1.1.35 vs. EC 1.1.1.211 for the branched-chain pathway), reflecting differential enzyme specificity [2].

Branched-chain fatty acid metabolism Mitochondrial beta-oxidation Constraint-based metabolic modeling

Unique Cleavage Product Profile: 3-Oxo-(2S)-Methylisocapryloyl-CoA Yields 4-Methyl-Pentanoyl-CoA and Propanoyl-CoA

Thiolytic cleavage of 3-oxo-(2S)-methylisocapryloyl-CoA by CoA yields exactly two products: 4-methyl-pentanoyl-CoA (a branched C5-acyl-CoA) and propanoyl-CoA (a C3-acyl-CoA) [1]. This cleavage pattern is stoichiometrically distinct from that of straight-chain 3-oxoacyl-CoAs of similar carbon number; for example, 3-oxooctanoyl-CoA cleavage yields hexanoyl-CoA (C6) and acetyl-CoA (C2), while 3-oxo-(2S)-methylisocapryloyl-CoA generates a branched C5 product and a C3 product [1][2].

Acyl-CoA thiolysis Branched-chain acyl-CoA cleavage Metabolic intermediate validation

Vendor-Specified Storage Stability Parameters for 3-Oxo-(2S)-Methylisocapryloyl-CoA

According to vendor technical specifications, 3-oxo-(2S)-methylisocapryloyl-CoA powder is stable for up to 3 years when stored at -20°C, and solutions prepared in appropriate solvents are stable for 1 year at -80°C . These storage parameters are consistent with the documented instability of many acyl-CoA thioesters in aqueous solution, where hydrolysis of the thioester bond can occur within 24 hours at room temperature or 4°C for certain species [1].

Acyl-CoA stability Reagent handling Experimental reproducibility

Optimal Research Applications for 3-Oxo-(2S)-Methylisocapryloyl-CoA Based on Metabolic Pathway Evidence


Targeted LC-MS/MS Metabolomics of Branched-Chain Amino Acid Catabolism

3-Oxo-(2S)-methylisocapryloyl-CoA serves as an essential analytical standard for targeted metabolomics assays monitoring the isoleucine catabolic pathway and branched-chain fatty acid beta-oxidation. Its unique cleavage product signature (4-methyl-pentanoyl-CoA + propanoyl-CoA) [1] and distinct retention time in reversed-phase HPLC enable unambiguous identification and quantification in biological extracts from liver, muscle, and adipose tissue, where branched-chain acyl-CoA metabolism is most active [2].

Constraint-Based Metabolic Modeling of Mitochondrial Beta-Oxidation Disorders

Genome-scale metabolic models (GEMs) such as Rat-GEM and Worm-GEM incorporate 3-oxo-(2S)-methylisocapryloyl-CoA as a defined metabolite with specific flux constraints (0 to 1000, irreversible) [3]. Researchers investigating inborn errors of branched-chain fatty acid oxidation or mitochondrial trifunctional protein deficiency require this compound's model parameters to accurately simulate metabolic flux alterations and predict biomarker accumulation patterns.

In Vitro Enzyme Assays for Acyl-CoA Dehydrogenase and Enoyl-CoA Hydratase Isozyme Characterization

3-Oxo-(2S)-methylisocapryloyl-CoA is the physiological product of the 3(S)-hydroxy-2(S),6-dimethyl-heptanoyl-CoA dehydrogenase reaction (EC 1.1.1.211) [4]. As such, it is required as a substrate or product standard when characterizing the substrate specificity and kinetic parameters of acyl-CoA dehydrogenases and enoyl-CoA hydratases that act on branched-chain substrates, particularly in comparative studies distinguishing between straight-chain and branched-chain enzyme isoforms.

Phytanic Acid and Pristanic Acid Metabolism Research

Given the structural similarity between 3-oxo-(2S)-methylisocapryloyl-CoA and intermediates of phytanic acid alpha-oxidation and pristanic acid beta-oxidation, this compound is valuable as a reference standard in studies of peroxisomal disorders including Refsum disease and Zellweger spectrum disorders. Its methyl-branched acyl chain provides a relevant model for developing and validating LC-MS methods targeting branched-chain acyl-CoA species that accumulate in these conditions [1].

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